Cas no 61383-35-5 (Isoorientin)

Isoorientin structure
Isoorientin structure
Product Name:Isoorientin
Numero CAS:61383-35-5
MF:C21H20O11
MW:448.376907348633
CID:5579382
PubChem ID:114776
Update Time:2023-10-11

Isoorientin Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-
    • Luteolin-6-C-beta-D-glucoside
    • luteolin-6-C-B-D-glucopyranoside
    • iso-orientin
    • s9248
    • LUTONARETIN
    • Luteolin-6-C-glucoside
    • Lespecapitioside
    • AKOS015896766
    • NCGC00163566-01
    • C01821
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
    • CHEMBL239559
    • UNII-A37342TIX1
    • 6-Glc-luteolin
    • Homoori-entin
    • HMS2225D20
    • MFCD00017433
    • 6C-hexosyl luteolin
    • 4261-42-1
    • Homoorientin; Isoorientin
    • Isoorientin, >=98% (HPLC)
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-.beta.-D-glucopyranosyl-5,7-dihydroxy-
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]chromen-4-one
    • CS-7515
    • I1087
    • Isoorientin
    • Homoorientin
    • Luteolin 6-C-glucoside
    • BDBM50487756
    • Isoorientin, >=98.0% (HPLC)
    • Q3155592
    • Q-100474
    • A37342TIX1
    • HY-N0767
    • ODBRNZZJSYPIDI-VJXVFPJBSA-N
    • SCHEMBL23761
    • 2-[3,4-bis(oxidanyl)phenyl]-6-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]-5,7-bis(oxidanyl)chromen-4-one
    • Luteolin 6-C-bet.-D-glucoside
    • H9R
    • CHEBI:17965
    • CCG-208392
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)chromen-4-one
    • MLS002473101
    • 61383-35-5
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one
    • (1S)-1,5-anhydro-1-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-6-yl]-D-glucitol
    • Isoorientin, analytical standard
    • Isoorientin, primary pharmaceutical reference standard
    • DTXSID50962609
    • (1S)-1,5-anhydro-1-(2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-6-yl)-D-glucitol
    • AS-56302
    • SMR001397203
    • AC-34983
    • Inchi: 1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1
    • Chiave InChI: ODBRNZZJSYPIDI-VJXVFPJBSA-N
    • Sorrisi: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1C1C(=CC2=C(C(C=C(C3C=CC(=C(C=3)O)O)O2)=O)C=1O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 448.10056145g/mol
  • Massa monoisotopica: 448.10056145g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 3
  • Complessità: 729
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.2
  • Superficie polare topologica: 197Ų
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd